molecular formula C21H24N6O2 B2735660 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034542-19-1

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

カタログ番号: B2735660
CAS番号: 2034542-19-1
分子量: 392.463
InChIキー: DRRQUOMTUMSFOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a heterocyclic hybrid molecule integrating three pharmacologically significant moieties:

  • Benzimidazole core: Known for antimicrobial, anticancer, and enzyme inhibitory properties.
  • Piperazine linker: Enhances solubility and modulates receptor binding.

Synthesis: While specific details are absent in the provided evidence, analogous compounds (e.g., benzimidazole-piperazine derivatives) are synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions under reflux in ethanol, followed by purification via recrystallization (e.g., methanol) . Characterization methods likely include NMR, HPLC, and mass spectrometry, as seen in structurally related compounds .

特性

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-20(14-26-15-22-17-6-1-2-7-19(17)26)24-9-11-25(12-10-24)21(29)18-13-16-5-3-4-8-27(16)23-18/h1-2,6-7,13,15H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRQUOMTUMSFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring fused with a piperazine moiety and a tetrahydropyrazolo derivative, which suggests a diverse range of interactions with biological targets. The structural complexity may contribute to its varied biological effects.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds often exhibit anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. A specific study demonstrated that compounds with similar structures could induce apoptosis in Hep3B liver cancer cells by disrupting the cell cycle at the G2-M phase .

Compound Cancer Cell Line Effect Mechanism
2aHep3BInhibition of cell cycle progressionInduction of apoptosis
2bHep3BWeak activityN/A

Antiviral Activity

The benzimidazole scaffold has been investigated for antiviral properties, particularly against hepatitis C virus (HCV). Compounds derived from similar structures have shown promising results in inhibiting HCV replication through various mechanisms, including interference with viral entry and replication processes .

Neuropharmacological Activity

The incorporation of piperazine in the structure suggests potential neuropharmacological effects. Compounds with similar frameworks have been evaluated for their anticonvulsant properties. For example, studies have shown that certain piperazine derivatives exhibit significant protective effects against seizures induced by maximal electroshock (MES), indicating their potential as anticonvulsants .

The biological activities of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone may involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and viral replication.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a common mechanism for anticancer agents.
  • Neurotransmitter Modulation : The piperazine component may interact with neurotransmitter systems, providing neuroprotective effects.

Case Studies

Several studies have explored the biological implications of benzimidazole derivatives:

  • Study on Hep3B Cells : A specific derivative showed significant inhibition of cell cycle progression and apoptosis induction in liver cancer cells.
  • Antiviral Screening : Related compounds were screened against HCV and demonstrated varying degrees of antiviral activity.

科学的研究の応用

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole and piperazine exhibit notable anticancer activities. The compound's structure allows for interactions with various cellular pathways involved in cancer progression. For instance, compounds with similar frameworks have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting that this compound may share these properties.

  • Case Study : In vitro assays on similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism of action often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Compounds featuring benzimidazole and piperazine units have been extensively studied for their antimicrobial properties. The incorporation of the tetrahydropyrazolo group may enhance these effects.

  • Case Study : A series of related compounds were evaluated for their antibacterial and antifungal activities, showing promising results comparable to established antibiotics . The mechanism often involves interference with microbial cell wall synthesis or function.

Pharmacological Potential

The pharmacological profile of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone suggests that it could serve as a lead compound for drug development targeting specific diseases such as cancer and bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that can include:

  • Formation of the benzimidazole core.
  • Attachment of the piperazine ring.
  • Introduction of the tetrahydropyrazolo carbonyl moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compounds.

類似化合物との比較

Structural Analogues and Their Key Features

Compound Name / ID Core Structure Key Functional Groups Biological Relevance
Target Compound Benzimidazole + Piperazine + Pyrazolo-pyridine Ethanone linker, Carbonyl-piperazine Potential kinase/antimicrobial targets
1-Methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole (6a) Benzimidazole + Piperazine Phenyl-piperazine substituent Antimicrobial/antifungal activity
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a) Benzimidazole + Piperazine Ethanol-piperazine side chain Improved solubility
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole + Bipyridine Fluorescent bipyridine, phenylenediamine Fluorescent probes, DNA intercalation
1-Benzoyl-5-(aryl)-4,5-dihydropyrazoles (3a-g) Pyrazole + Imidazolone Benzoyl group, dihydropyrazole Antimicrobial activity
Benzoimidazol-piperazine-methanone (7) Benzimidazole + Piperazine Methoxybenzyl-pyridinyl substituent Dual H1/H4 receptor modulation

Pharmacological and Physicochemical Comparisons

Bioactivity :
  • The target compound’s pyrazolo-pyridine moiety may enhance kinase inhibition compared to simpler benzimidazole-piperazine derivatives (e.g., 6a, 5a), which primarily exhibit antimicrobial effects .
  • Compound 6a (phenyl-piperazine) showed moderate antifungal activity, while compound 7 (methoxybenzyl-pyridinyl) demonstrated dual histamine receptor antagonism .
Solubility and Binding :
  • The ethanol-piperazine side chain in 5a improves aqueous solubility compared to the target compound’s tetrahydropyrazolo-pyridine carbonyl group .
  • The bipyridine-fluorescent compound () exhibits unique photophysical properties absent in the target compound, suggesting divergent applications .

Key Research Findings

Piperazine Linkers: Substitutions on piperazine (e.g., phenyl in 6a vs. ethanol in 5a) significantly alter bioavailability and target selectivity .

Heterocyclic Hybrids : Combining benzimidazole with pyrazolo-pyridine (target compound) may synergize kinase inhibition and antimicrobial effects, as seen in triazolopyrimidine hybrids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。